molecular formula C21H16ClN3O2S B11209792 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(5-chloro-2-methoxyphenyl)urea

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(5-chloro-2-methoxyphenyl)urea

Cat. No.: B11209792
M. Wt: 409.9 g/mol
InChI Key: OJNGYOPMOQKQAU-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(5-chloro-2-methoxyphenyl)urea is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety and a urea linkage, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(5-chloro-2-methoxyphenyl)urea typically involves the reaction of 4-(benzo[d]thiazol-2-yl)aniline with 5-chloro-2-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(5-chloro-2-methoxyphenyl)urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(5-chloro-2-methoxyphenyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(5-chloro-2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions. This binding can modulate the activity of the target, leading to various biological effects. For example, in the context of anticancer research, the compound may inhibit the activity of certain kinases, thereby disrupting cell signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(5-methoxyphenyl)urea: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-methoxyphenyl)urea: The position of the methoxy group is different, which can influence the compound’s properties.

    1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(5-chlorophenyl)urea: Lacks the methoxy group, potentially altering its chemical behavior.

Uniqueness

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(5-chloro-2-methoxyphenyl)urea is unique due to the presence of both chloro and methoxy substituents, which contribute to its distinct reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H16ClN3O2S

Molecular Weight

409.9 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(5-chloro-2-methoxyphenyl)urea

InChI

InChI=1S/C21H16ClN3O2S/c1-27-18-11-8-14(22)12-17(18)25-21(26)23-15-9-6-13(7-10-15)20-24-16-4-2-3-5-19(16)28-20/h2-12H,1H3,(H2,23,25,26)

InChI Key

OJNGYOPMOQKQAU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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